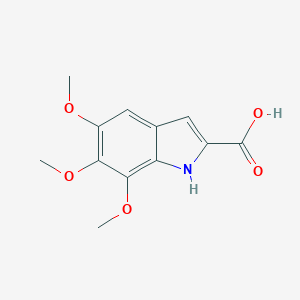

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMUJQGIASARGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356275 | |

| Record name | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128781-07-7 | |

| Record name | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties, while also touching upon the potential, yet currently undocumented, biological significance based on related molecular structures.

Core Chemical and Physical Properties

This compound is a polysubstituted indole derivative. The presence of the carboxylic acid group and the three methoxy groups on the benzene ring significantly influences its chemical properties, including its acidity, solubility, and potential for intermolecular interactions.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | --INVALID-LINK-- |

| Molecular Weight | 251.24 g/mol | --INVALID-LINK-- |

| CAS Number | 128781-07-7 | --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | --INVALID-LINK-- |

| Melting Point | 152-156 °C | --INVALID-LINK-- |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | --INVALID-LINK-- |

| XLogP3 (Computed) | 1.8 | --INVALID-LINK-- |

| Topological Polar Surface Area | 80.8 Ų | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound has been reported via a multi-step process. The general approach involves the formation of a substituted indole ester, followed by hydrolysis to the desired carboxylic acid.

Experimental Protocol: Synthesis

A common synthetic route is the Hemetsberger-Knittel indole synthesis followed by saponification.

Step 1: Synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (Indole Ester Intermediate)

The synthesis of the indole ester precursor is achieved using the Hemetsberger-Knittel methodology. This involves the reaction of an appropriate azido-cinnamate derivative, which upon heating, cyclizes to form the indole ring.

Step 2: Saponification to this compound

The methyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or ethanol, followed by acidification. A reported protocol achieved a maximum yield of 85% for this step.

A general procedure for saponification is as follows:

-

Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

Purification of the final product can be achieved by recrystallization from an appropriate solvent system. Given its solubility profile, a mixture of a polar solvent like methanol or ethanol with water could be a suitable choice.

Spectroscopic Characterization

While specific spectra for this compound are available from commercial sources, detailed peak analyses are not widely published.[1] The expected spectral features are outlined below based on the compound's structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of the title compound is expected to show characteristic signals for the indole ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The exact chemical shifts would need to be determined experimentally.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, expected around 1680-1710 cm⁻¹.

-

N-H stretching of the indole ring, typically around 3300-3500 cm⁻¹.

-

C-O stretching bands for the methoxy groups and the carboxylic acid.

-

Aromatic C-H and C=C stretching and bending vibrations.

For comparison, a detailed study on a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, provides extensive analysis of its IR spectrum, which can serve as a useful reference.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the indole ring.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific published data on the biological activity, mechanism of action, or interaction with signaling pathways for this compound. However, the indole-2-carboxylic acid scaffold is present in a number of biologically active molecules, suggesting potential areas for future investigation for this specific derivative.

-

Anticancer Potential: Derivatives of indole-2-carboxylic acid have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are enzymes implicated in tumor immune evasion.

-

Antiviral Activity: The indole nucleus is a key feature in some HIV-1 integrase inhibitors, where it can chelate with magnesium ions in the enzyme's active site.[2]

-

Neurological Activity: The indole structure is a well-known pharmacophore that interacts with various receptors in the central nervous system, including serotonin receptors.[3] The methoxy groups on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and its affinity for specific receptors.

Given the lack of specific biological data, a signaling pathway diagram cannot be constructed. Instead, a logical workflow for the initial biological evaluation of this compound is proposed below.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical workflow for the synthesis and characterization, and a proposed workflow for the initial biological screening of this compound.

Conclusion

This compound is a readily synthesizable indole derivative with well-defined physical properties. While its spectroscopic characteristics can be inferred from its structure, detailed public data is sparse. The most significant knowledge gap remains in its biological activity. Based on the activities of related indole-2-carboxylic acid derivatives, this compound represents an interesting candidate for screening in anticancer and neurological disease-focused drug discovery programs. Further research is required to elucidate its specific biological targets and mechanisms of action.

References

In-Depth Technical Guide: Spectroscopic Data and Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a core resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

| Ion | m/z (Observed) |

| [M]+• | 251 |

| Fragment | 218 |

| Fragment | 160 |

Note: Data derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretch |

| 3300-2500 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1620, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Note: Assignments are based on typical vibrational frequencies for the respective functional groups and comparison with the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid.

Table 3: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

-

~11.0-12.0 ppm: 1H, broad singlet (N-H)

-

~10.0-13.0 ppm: 1H, broad singlet (COOH)

-

~7.0-7.2 ppm: 1H, singlet (Ar-H at C4)

-

~6.8-7.0 ppm: 1H, singlet (Ar-H at C3)

-

~3.9 ppm: 3H, singlet (OCH₃)

-

~3.8 ppm: 3H, singlet (OCH₃)

-

~3.7 ppm: 3H, singlet (OCH₃)

¹³C NMR (Predicted)

-

~165-175 ppm: COOH

-

~140-155 ppm: Aromatic C-O

-

~120-135 ppm: Aromatic quaternary C

-

~100-120 ppm: Aromatic C-H

-

~55-65 ppm: OCH₃

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding methyl ester via the Hemetsberger-Knittel reaction, followed by saponification.[2]

Synthesis of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

This precursor is synthesized using the Hemetsberger-Knittel methodology.[2] This reaction involves the thermal decomposition of a dialkyl α-azidocinnamate, which is formed from the condensation of an aromatic aldehyde with an alkyl azidoacetate. The subsequent cyclization yields the indole ester.

Saponification of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

The final step to obtain this compound is the hydrolysis of the methyl ester under basic conditions. A general procedure is as follows:

-

Dissolution: Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent mixture, such as methanol and water.

-

Hydrolysis: Add an excess of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[2]

-

Workup: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidification: Dilute the aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. This process can yield up to 85% of the desired product.[2]

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

-

IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically acquired using a GC-MS system with electron ionization (EI).

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Due to the absence of publicly available, detailed ¹H NMR spectral data for this compound in peer-reviewed literature or spectral databases at the time of this writing, this guide will focus on providing a detailed, generalized experimental protocol for acquiring and analyzing the ¹H NMR spectrum of this compound and related indole-2-carboxylic acid derivatives. Additionally, a logical workflow for the synthesis of the title compound is presented.

Data Presentation

A thorough search of scientific databases and chemical literature did not yield a complete, tabulated set of experimental ¹H NMR data (chemical shifts (δ), multiplicity, coupling constants (J), and integration) for this compound. While the synthesis of this compound is described, the detailed spectral data has not been made publicly available.[1]

For researchers who synthesize this compound, the experimental protocol provided in the subsequent section will serve as a robust methodology for obtaining high-quality ¹H NMR spectra, from which such a data table can be constructed.

Experimental Protocols

The following is a detailed protocol for the acquisition of a ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: The choice of solvent is critical for ¹H NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals in the spectrum. For indole carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and because the acidic protons (N-H and COOH) are often observable as broad singlets. Other potential solvents include Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) with a small amount of DMSO-d₆ to aid solubility and observe exchangeable protons.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, for most modern NMR spectrometers, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at ~2.50 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

NMR Tube: Use a high-quality, clean, and dry NMR tube to ensure optimal magnetic field homogeneity.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Temperature: 298 K (25 °C). Temperature stability is important for consistent chemical shifts.

-

Spectral Width (SW): A spectral width of 16 ppm, centered at approximately 6 ppm, should be sufficient to cover the expected range of proton signals for this compound.

-

Acquisition Time (AT): Typically 2-4 seconds. A longer acquisition time will result in better resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For accurate integration (quantitative analysis), a longer relaxation delay (5 times the longest T₁ of the protons of interest) is necessary.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): The receiver gain should be optimized to maximize the signal without causing receiver overload or clipping of the free induction decay (FID). This is often done automatically by the spectrometer.

2.3. Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₆ at 2.50 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Interpretation: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values in Hz) for each signal. This information, in conjunction with the integration values, will allow for the assignment of the signals to the specific protons in the molecular structure of this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. A logical workflow for its preparation is depicted below. This can be useful for researchers planning the synthesis and for understanding potential starting materials and intermediates.

Caption: A simplified workflow for the synthesis of this compound.

This diagram illustrates a common synthetic route where an indole ester is first synthesized using a method like the Hemetsberger-Knittel reaction, followed by saponification (hydrolysis of the ester) to yield the final carboxylic acid product.[1]

References

In-Depth Technical Guide: 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid (CAS 128781-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, identified by CAS number 128781-07-7, is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds and its ability to interact with various biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities and applications of this compound, drawing upon data from related indole-2-carboxylic acid derivatives to infer its potential pharmacological profile.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in the design of experimental studies.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 128781-07-7 |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in methanol and N,N-Dimethylformamide. Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform. Practically insoluble in water.[1] |

| Storage | Store in a cool, dry place, protected from light. |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the formation of its methyl ester precursor followed by saponification.

Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

The precursor, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, can be synthesized via the Hemetsberger-Knittel methodology.[2] This process involves the reaction of an appropriate benzaldehyde with an azidoacetate followed by a thermal cyclization.

Saponification to this compound

The final compound is obtained by the saponification of the methyl ester.[2]

Experimental Protocol: Saponification

-

Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to yield this compound.

A visual representation of the overall synthetic workflow is provided below.

Potential Biological Activities and Therapeutic Uses

While specific biological data for this compound is limited in the public domain, the broader class of indole-2-carboxylic acid derivatives has been extensively studied, revealing a range of pharmacological activities. Based on these findings, we can infer the potential biological profile and therapeutic applications for this specific compound. The indole structure is often associated with activity at neurological targets, and the methoxy groups can enhance properties like solubility and bioavailability.

Potential as a Neuroprotective Agent via NMDA Receptor Antagonism

Derivatives of indole-2-carboxylic acid have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[3][4] Overactivation of the NMDA receptor is implicated in excitotoxic neuronal death associated with stroke and other neurological disorders.

-

Inferred Mechanism of Action: It is plausible that this compound could act as a competitive antagonist at the glycine binding site of the NMDA receptor. This would inhibit the potentiation of the NMDA receptor's response to glutamate, thereby reducing calcium influx and mitigating excitotoxicity.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

A competitive radioligand binding assay could be employed to determine the affinity of the compound for the glycine binding site of the NMDA receptor.

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

-

Radioligand: Use a radiolabeled ligand specific for the glycine binding site, such as [³H]glycine.

-

Assay: Incubate the membranes with the radioligand in the presence of varying concentrations of this compound.

-

Detection: After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the compound and calculate the inhibition constant (Ki) to quantify its binding affinity.

Potential Antiviral Activity through HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle.[5][6][7] The indole-2-carboxylic acid moiety is thought to chelate with the magnesium ions in the active site of the enzyme.

-

Inferred Mechanism of Action: this compound may inhibit the strand transfer step of HIV-1 integration by binding to the active site of the integrase enzyme and chelating the essential Mg²⁺ ions.

Experimental Protocol: HIV-1 Integrase Inhibition Assay

A commercially available HIV-1 integrase assay kit can be used to evaluate the inhibitory activity of the compound.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and an acceptor DNA substrate.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation: Initiate the strand transfer reaction by adding MgCl₂.

-

Detection: The extent of the integration reaction can be quantified using various methods, such as ELISA-based detection of the integrated product.

-

Data Analysis: Calculate the IC₅₀ value to determine the concentration of the compound required to inhibit 50% of the integrase activity.

Potential Anti-inflammatory Effects via CysLT1 Receptor Antagonism

Certain indole-2-carboxylic acid derivatives have been discovered as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[8] CysLT1 receptor activation is involved in the pathophysiology of asthma and other inflammatory conditions.

-

Inferred Mechanism of Action: The compound may act as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby blocking their pro-inflammatory downstream signaling.

Potential Application in Cancer Immunotherapy as an IDO1 Inhibitor

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy.[9][10][11] Some indole-based molecules have shown inhibitory activity against IDO1.[12]

-

Inferred Mechanism of Action: this compound could potentially inhibit IDO1, leading to a decrease in kynurenine levels and an increase in tryptophan levels in the tumor microenvironment. This could restore T-cell function and enhance the anti-tumor immune response.

Potential Antioxidant Activity

The indole nucleus is known to possess antioxidant properties. The radical scavenging activity of indole derivatives can be evaluated using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess antioxidant activity.[13][14][15][16]

-

Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., methanol or ethanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Summary and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential biological activities. While direct experimental data on this specific molecule is sparse, the well-documented pharmacology of related indole-2-carboxylic acid derivatives provides a strong rationale for its investigation in several key therapeutic areas, including neuroprotection, antiviral therapy, anti-inflammatory applications, and cancer immunotherapy.

Future research should focus on the systematic evaluation of this compound in the biological assays outlined in this guide. Determining its specific activity and potency at various molecular targets will be crucial in validating its potential as a lead compound for drug discovery and development. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methoxy groups and other positions on the indole ring, could lead to the identification of even more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDO (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

The Multifaceted Biological Activities of Trimethoxy Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1] Among the diverse classes of indole derivatives, those bearing trimethoxy substitutions have garnered considerable attention for their potent and varied biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of trimethoxy indole derivatives. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Trimethoxy indole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the disruption of microtubule dynamics and the modulation of critical signaling pathways involved in cell proliferation and survival.[2][3]

Inhibition of Tubulin Polymerization

A primary mechanism by which several trimethoxy indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][4] The 3,4,5-trimethoxyphenyl moiety is a key structural feature that contributes to this activity, mimicking the trimethoxyphenyl ring of known tubulin inhibitors like combretastatin A-4.[2]

Modulation of Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5][6] Several trimethoxy indole derivatives have been shown to inhibit this pathway, often by reducing the phosphorylation of key components like Akt and mTOR.[5] This inhibition can lead to decreased cell proliferation and the induction of apoptosis.

Signaling Pathway Diagram: Inhibition of PI3K/Akt/mTOR by Trimethoxy Indole Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

The Strategic Role of 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid in the Synthesis of Complex Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a highly functionalized indole derivative that serves as a pivotal building block in the synthesis of a variety of complex natural products and their analogues.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, imparts distinct electronic and steric properties that are leveraged by synthetic chemists to construct intricate molecular architectures with significant biological activity. This technical guide explores the role of this versatile molecule in natural product synthesis, providing insights into its application, detailed experimental protocols, and the biological context of the resulting compounds. The indole scaffold is a common motif in pharmaceuticals, often associated with neurological activity due to its structural similarity to serotonin.[1] The additional methoxy groups on this compound can enhance solubility and bioavailability, making it an attractive starting point for medicinal chemistry campaigns.[1]

Application in Natural Product Synthesis: The Duocarmycins

A prominent example showcasing the utility of this compound is in the total synthesis of the duocarmycin family of natural products and their analogues. The duocarmycins are exceedingly potent antitumor antibiotics isolated from Streptomyces species.[2][3] Their mechanism of action involves sequence-selective alkylation of DNA, leading to cell death.[2] The synthesis of these complex molecules is a significant challenge, and the final coupling of the DNA-binding subunit with the alkylating subunit is a critical step.

In the total synthesis of (+)-duocarmycin SA, the DNA-binding fragment is derived from this compound. The carboxylic acid is activated and coupled with the indoline-containing alkylating subunit to form the final natural product.[1]

Synthesis of iso-Duocarmycin SA

A detailed synthesis of iso-duocarmycin SA, a key analogue of the natural product, highlights the practical application of this compound. The final step of this synthesis involves the coupling of the indole carboxylic acid with the hydrochloride salt of the indoline alkylation subunit.[4]

Quantitative Data Presentation

The following table summarizes the quantitative data for the key coupling step in the synthesis of an iso-duocarmycin SA analogue.

| Step | Reactants | Reagents | Solvent | Time | Yield | Reference |

| Amide Coupling | Indoline hydrochloride salt, this compound | EDCI (4 equiv), NaHCO₃ (1.0 equiv) | DMF | 30 min | 82% | [4] |

Experimental Protocols

General Protocol for Amide Coupling in Indole-2-Carboxamide Synthesis

The synthesis of indole-2-carboxamides from indole-2-carboxylic acids is a fundamental transformation. The following is a general protocol that can be adapted for the coupling of this compound with various amines.

Materials:

-

This compound

-

Amine of interest

-

Coupling agent (e.g., EDCI, HATU, BOP)

-

Base (e.g., DIPEA, Et₃N)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 - 1.5 eq).

-

If required by the coupling agent, add an auxiliary reagent such as HOBt (1.1 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

-

Add the base (2.0 - 3.0 eq) dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Synthetic Workflow for iso-Duocarmycin SA Analogue

Caption: Synthetic route to an iso-Duocarmycin SA analogue.

Signaling Pathway of Tubulin Polymerization Inhibitors

Many natural products derived from indole precursors exhibit anticancer activity by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Caption: Mechanism of action for tubulin polymerization inhibitors.

Signaling Pathway of Dual EGFR/CDK2 Inhibitors

Some indole-based synthetic compounds act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to a synergistic anticancer effect.

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of complex, biologically active natural products and their analogues. Its utility is well-demonstrated in the synthesis of the potent antitumor agent Duocarmycin SA and its derivatives. The ability to readily form amide bonds with various amines makes it a key component for generating libraries of bioactive molecules. The resulting compounds often target fundamental cellular processes, such as tubulin polymerization and key signaling pathways like EGFR and CDK2, highlighting the importance of this indole derivative in the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area of natural product synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and natural product synthesis. Its unique substitution pattern on the indole core suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and the current understanding of the biological relevance of this compound. While its specific molecular targets and signaling pathways remain an active area of investigation, this document consolidates the available knowledge to serve as a foundational resource for researchers.

Introduction

Indole and its derivatives are a cornerstone of heterocyclic chemistry and are integral to a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The strategic placement of substituents on the indole scaffold can profoundly influence the molecule's physicochemical properties and its interaction with biological systems. This compound, with its electron-donating methoxy groups on the benzene ring and a carboxylic acid moiety at the 2-position, presents an intriguing scaffold for chemical exploration and drug design. This guide aims to provide a detailed technical overview of this specific indole derivative.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | PubChem[1] |

| Molecular Weight | 251.23 g/mol | PubChem[1] |

| CAS Number | 128781-07-7 | Echemi[2] |

| IUPAC Name | This compound | PubChem[1] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | Echemi[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity (typical) | 95% | Sigma-Aldrich[3] |

Synthesis

The most prominently cited method for the synthesis of this compound is the Hemetsberger-Knittel indole synthesis . This multi-step process provides a reliable route to the target compound.

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-stage process starting from commercially available precursors.

Experimental Protocols

While a detailed, step-by-step protocol from a peer-reviewed publication is not available, the following general procedures are based on the established Hemetsberger-Knittel methodology.

Step 1: Synthesis of Ethyl Azidoacetate

This reaction is a standard nucleophilic substitution (SN2) where the azide ion displaces the bromide from ethyl bromoacetate.

-

Reaction: Ethyl bromoacetate is reacted with sodium azide in a suitable polar aprotic solvent such as THF.

-

Work-up: The reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield ethyl azidoacetate.

-

Reported Yield: Yields as high as 93% have been reported for this step.

Step 2: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This is the core Hemetsberger-Knittel reaction.

-

Aldol Condensation: 3,4,5-Trimethoxybenzaldehyde is condensed with ethyl azidoacetate in the presence of a base (e.g., sodium methoxide in methanol) to form the corresponding vinyl azide intermediate.

-

Thermal Cyclization: The purified vinyl azide is then heated in a high-boiling solvent like xylenes. This induces a thermal cyclization and nitrogen extrusion to form the indole ring.

-

Purification: The resulting indole ester is typically purified by recrystallization from a solvent such as methanol.

-

Reported Yield: The cyclization step has been reported with yields up to 96%.

Step 3: Saponification to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reaction: The methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is treated with a base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol (e.g., methanol or ethanol).

-

Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The product is collected by filtration, washed with water, and dried.

-

Reported Yield: This final step has been reported with a maximum yield of 85%.

Spectroscopic Data

The identity and purity of this compound are confirmed by various spectroscopic techniques.

| Data Type | Key Features |

| ¹H NMR | Data available, though specific peak assignments require further analysis. |

| ¹³C NMR | Data available, providing information on the carbon skeleton. |

| Mass Spectrometry | Predicted collision cross-section data is available, which can aid in identification. |

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied, and there is a lack of quantitative data from specific biological assays. However, based on its chemical structure and the known activities of related indole derivatives, several potential applications are hypothesized.

-

Pharmaceutical Development: The indole scaffold is a common feature in many neurologically active drugs, and it is suggested that this compound could be explored for its potential in treating neurological disorders, possibly through interaction with serotonin receptors.[4] The methoxy groups may enhance its solubility and bioavailability, making it a more drug-like molecule.[4]

-

Intermediate in Natural Product Synthesis: This compound serves as a valuable building block for the synthesis of more complex, biologically active natural products.[4]

-

Drug Discovery Scaffold: The indole-2-carboxylic acid moiety has been identified as a promising scaffold for the development of inhibitors for various enzymes, including HIV-1 integrase. While this specific trimethoxy derivative has not been reported in this context, it represents a potential starting point for the design of new inhibitors.

Signaling Pathways: An Area for Future Research

A critical aspect of understanding the biological potential of any compound is the elucidation of its mechanism of action, including the specific signaling pathways it modulates. Currently, there is no published research that definitively links this compound to a specific signaling pathway.

While some related indole-2-carboxylic acid derivatives have been shown to target specific enzymes or receptors, it is not scientifically sound to extrapolate these findings directly to the 5,6,7-trimethoxy analog without experimental validation.

Therefore, the creation of a signaling pathway diagram for this compound would be speculative at this time. Future research efforts should be directed towards screening this compound against a panel of biological targets to identify its molecular binding partners and subsequently delineate its effects on cellular signaling.

Conclusion

This compound is a readily accessible indole derivative with potential for further exploration in medicinal chemistry and drug discovery. Its synthesis via the Hemetsberger-Knittel reaction is well-established. While its physicochemical properties are characterized, a significant knowledge gap exists regarding its specific biological activity and mechanism of action. This guide has summarized the current state of knowledge and highlights the need for further investigation into the pharmacological profile of this compound to unlock its full therapeutic potential. The lack of data on its interaction with signaling pathways presents a clear opportunity for future research in this area.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of three methoxy groups on the benzene ring of the indole core suggests potential for this molecule in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its synthesis, physicochemical properties, and potential, though currently underexplored, biological significance. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active indoles warrants its investigation as a potential therapeutic agent or a key intermediate in the synthesis of more complex molecules.

Chemical Identity and Synonyms

A clear identification of a chemical entity is crucial for researchers. Below is a table summarizing the primary identifiers and known synonyms for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 128781-07-7[1] |

| Molecular Formula | C₁₂H₁₃NO₅[1] |

| Synonyms | 5,6,7-trimethoxyindole-2-carboxylic acid; 1H-Indole-2-carboxylic acid, 5,6,7-trimethoxy-; MLS000067352; SMR000124840; Opera_ID_1223; ACMC-1C4US; AMTGC090; SCHEMBL1771123; DTXSID40356275 |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 251.24 g/mol | [1] |

| Physical Form | Solid | Commercial Suppliers |

| Purity | Typically ≥95% | Commercial Suppliers |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from a suitable precursor. The overall synthetic workflow is depicted in the diagram below.

Experimental Protocols

Step 1: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This precursor can be synthesized using the Hemetsberger-Knittel methodology.[3]

-

Reaction: A base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.

-

Procedure:

-

To a solution of sodium methoxide in ethanol, add ethyl azidoacetate.

-

3,4,5-Trimethoxybenzaldehyde is then added to the mixture.

-

The resulting vinyl azide intermediate is isolated.

-

The vinyl azide is then refluxed in an appropriate high-boiling solvent such as xylenes to induce ring closure.

-

-

Yield: This reaction has been reported to produce the desired methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate with a high yield of up to 96%.[3]

Step 2: Saponification to this compound

The final product is obtained by the hydrolysis of the methyl ester.

-

Reaction: Base-mediated hydrolysis (saponification) of the methyl ester.

-

Procedure:

-

Dissolve methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

-

Yield: This saponification reaction has been reported to yield this compound with a maximum yield of 85%.[3]

Potential Biological Applications

Anticancer Drug Development

The compound has been synthesized as a precursor for a novel Combretastatin A4 (CA-4) analog.[3] CA-4 is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors.[4][5] The synthesis of a CA-4 analog incorporating the 5,6,7-trimethoxy-1H-indole moiety suggests that this scaffold is of interest in the development of new anticancer agents that target the microtubule network.

Neurological Disorders

The indole nucleus is a core component of the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and other targets within the central nervous system.[6] The potential for this compound or its derivatives to modulate serotonergic pathways makes it a candidate for investigation in the context of neurological and psychiatric disorders.

A general protocol for a serotonin receptor binding assay is provided below for researchers interested in exploring this potential.

Experimental Protocol: Serotonin 5-HT₂A Receptor Binding Assay (General)

This protocol is a generalized procedure and would require optimization for specific compounds and laboratory conditions.

-

Objective: To determine the binding affinity of a test compound for the 5-HT₂A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known 5-HT₂A ligand).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Harvest the membranes onto the filter plates and wash to remove unbound radioligand.

-

Add scintillation cocktail to each well and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Hypothetical Neuroprotective Signaling Pathway

While not directly demonstrated for this compound, related indole-containing molecules have been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway.[7][8][9] This pathway is a key regulator of cellular antioxidant responses. A hypothetical model for how an indole derivative might confer neuroprotection via this pathway is presented below. It is important to note that this is a speculative pathway based on related compounds and has not been experimentally validated for this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct evidence of its biological activity is currently scarce in the public domain, its role as a precursor in the synthesis of a Combretastatin A4 analog and the known neuropharmacological relevance of the indole scaffold provide strong rationale for its further exploration. Researchers in oncology and neuroscience may find this compound to be a valuable starting point for the development of novel therapeutic agents. Future studies should focus on screening this molecule in various biological assays to elucidate its potential pharmacological profile.

References

- 1. This compound | C12H13NO5 | CID 821052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from available literature on its synthesis, related indole derivatives, and computational predictions. The document covers its chemical identity, predicted physicochemical properties, a detailed synthesis protocol, and a discussion on its potential molecular conformation. Furthermore, potential, albeit unconfirmed, biological activities are discussed based on related compounds. This guide aims to be a foundational resource for researchers interested in this molecule for applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a polysubstituted indole derivative. Its core structure consists of a bicyclic indole ring system with three methoxy groups at the 5, 6, and 7 positions of the benzene ring and a carboxylic acid group at the 2-position of the pyrrole ring.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 128781-07-7 | [1] |

| Molecular Formula | C₁₂H₁₃NO₅ | [1] |

| Molecular Weight | 251.24 g/mol | [2] |

| Canonical SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC | [1] |

| InChI Key | JZMUJQGIASARGH-UHFFFAOYSA-N | [1] |

| Melting Point | 152-156 °C | [2] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |

| XLogP3 (Computed) | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 251.07937252 g/mol | [1] |

| Monoisotopic Mass | 251.07937252 g/mol | [1] |

| Topological Polar Surface Area | 88.9 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

Molecular Structure and Conformation

Predicted Molecular Structure

The molecular structure of this compound is characterized by a planar indole bicyclic system. The carboxylic acid group at position 2 and the three methoxy groups at positions 5, 6, and 7 are the key functional groups that will dictate the molecule's chemical reactivity, intermolecular interactions, and overall conformation.

Conformational Analysis

Direct experimental data from X-ray crystallography for this compound is not currently available in the public domain. However, insights into its conformational preferences can be inferred from related studies.

A study on the synthesis of this molecule noted the presence of extra signals in its ¹H-NMR spectrum. This was hypothesized to be a result of spatial interactions between the N-H proton of the indole ring and the adjacent methoxy groups. This suggests that the rotation of the methoxy groups may be hindered, leading to distinct conformational isomers that are observable on the NMR timescale.

The planarity of the indole ring is expected to be maintained. The primary conformational flexibility arises from the rotation around the C2-C(OOH) bond and the C-O bonds of the three methoxy groups. The presence of the bulky methoxy group at position 7, adjacent to the indole nitrogen, could lead to steric hindrance, influencing the orientation of the carboxylic acid group and potentially causing slight deviations from planarity in the substituent groups.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound has been reported via the saponification of its corresponding methyl ester, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate[3]. The following is a detailed protocol based on this literature.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: Hemetsberger-Knittel Synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Hemetsberger-Knittel reaction, a powerful method for the formation of the indole scaffold. The protocol is presented in a step-by-step format, suitable for practical application in a laboratory setting. All quantitative data, including reaction yields and conditions, are summarized for clarity. Additionally, a graphical representation of the synthetic workflow is provided to facilitate understanding of the process.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with significant biological activities. The Hemetsberger-Knittel synthesis is a thermal cyclization of an α-azido-β-aryl-acrylate to an indole-2-carboxylate ester.[1][2] This method offers a versatile route to substituted indoles. This protocol details the synthesis of this compound, a key intermediate for various pharmacologically active molecules. The synthesis proceeds via a three-step sequence: a Knoevenagel condensation, a Hemetsberger-Knittel thermal cyclization, and a final saponification step.

Data Presentation

The following table summarizes the quantitative data for the three-step synthesis of this compound.

| Step | Reaction | Starting Materials | Key Reagents/Conditions | Product | Yield (%) |

| 1 | Knoevenagel Condensation | 3,4,5-Trimethoxybenzaldehyde, Ethyl Azidoacetate | Sodium Ethoxide, Ethanol | Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | ~86 |

| 2 | Hemetsberger-Knittel Cyclization | Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | Xylenes, Reflux | Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | ~96 |

| 3 | Saponification | Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | Lithium Hydroxide, THF/H₂O | This compound | ~85[1] |

Experimental Protocols

Step 1: Knoevenagel Condensation - Synthesis of Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

This procedure describes the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Ethyl Azidoacetate

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add 3,4,5-trimethoxybenzaldehyde (1.0 eq.) and stir until dissolved.

-

Add ethyl azidoacetate (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate as a solid.

Step 2: Hemetsberger-Knittel Cyclization - Synthesis of Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This protocol describes the thermal cyclization of the vinyl azide intermediate to the corresponding indole-2-carboxylate.

Materials:

-

Ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

-

Xylenes (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (1.0 eq.) in anhydrous xylenes.

-

Heat the solution to reflux and maintain for 1-2 hours. The reaction can be monitored by the evolution of nitrogen gas (use a bubbler) and by TLC.

-

Once the reaction is complete (no more starting material by TLC), cool the mixture to room temperature.

-

Remove the xylenes under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield pure ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.[1]

Step 3: Saponification - Synthesis of this compound

This procedure details the hydrolysis of the indole-2-carboxylate ester to the final carboxylic acid.

Materials:

-

Ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 eq.) to the solution and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

After completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Experimental protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on the Hemetsberger-Knittel indole synthesis, followed by saponification of the resulting ester.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process commencing with the synthesis of the key intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, via the Hemetsberger-Knittel methodology. This intermediate is then hydrolyzed to the target carboxylic acid. An alternative, though less detailed in the context of this specific molecule, is the Japp-Klingemann reaction followed by Fischer indole synthesis.[1][2]

The primary starting material for the Hemetsberger-Knittel route is 3,4,5-trimethoxybenzaldehyde, which is condensed with ethyl azidoacetate. The resulting α-azido-cinnamic ester undergoes thermal cyclization to form the indole ester.

II. Experimental Protocols

This section details the step-by-step procedures for the synthesis of the intermediate ester and its subsequent conversion to the final product.

A. Synthesis of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

This procedure follows the Hemetsberger-Knittel methodology.[3]

Step 1: Synthesis of Ethyl Azidoacetate

-

In a well-ventilated fume hood, dissolve sodium azide in a suitable polar protic solvent such as methanol.

-

Add ethyl bromoacetate to the solution in a dropwise manner while maintaining the temperature.

-

Stir the reaction mixture at room temperature for a specified duration to allow for the SN2 reaction to complete.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl azidoacetate. A yield of up to 93% has been reported for this step.[3]

Step 2: Condensation and Cyclization to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

-

Dissolve 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate in a suitable solvent system.

-

Add a base (e.g., sodium ethoxide) to catalyze the condensation reaction.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting vinyl azide is then subjected to thermal cyclization by refluxing in a high-boiling solvent like xylenes.

-

After cyclization, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as warm methanol, to obtain methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate as a crystalline solid. A yield of up to 96% for the indole ester has been reported.[3]

B. Synthesis of this compound

Step 3: Saponification of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

-

Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and monitor the reaction progress by TLC until all the starting ester has been consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. A maximum yield of 85% has been reported for this saponification step.[3] In some studies, an overall yield of 72% for the synthesis of the final product has been achieved.[3]

III. Data Presentation

The following table summarizes the key quantitative data from the synthesis.

| Step | Product | Reported Yield |

| 1. Azide Formation | Ethyl Azidoacetate | up to 93%[3] |

| 2. Condensation & Cyclization | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | up to 96%[3] |

| 3. Saponification | This compound | up to 85%[3] |

| Overall | This compound | ~72% [3] |

IV. Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthetic workflow for this compound.

V. Alternative Synthetic Routes

An alternative pathway to indole-2-carboxylic esters involves the Japp-Klingemann reaction followed by Fischer indole synthesis.[1][2][4][5][6] This route typically starts with the diazotization of an aniline, in this case, 3,4,5-trimethoxyaniline, followed by reaction with a β-ketoester. The resulting hydrazone is then cyclized under acidic conditions to form the indole ring. While this is a powerful and versatile method for indole synthesis, a detailed, optimized protocol specifically for this compound was not as readily available in the surveyed literature as the Hemetsberger-Knittel approach. The synthesis of the requisite 3,4,5-trimethoxyaniline can be achieved from 3,4,5-trimethoxybenzoic acid via a Hofmann rearrangement or by reduction of 1,2,3-trimethoxy-5-nitrobenzene.[7][8][9][10]

VI. Conclusion

The presented protocol provides a detailed and reliable method for the synthesis of this compound. The Hemetsberger-Knittel approach offers a high-yielding route to the precursor ester, which can be efficiently saponified to the desired product. This application note serves as a valuable resource for researchers engaged in the synthesis of complex indole derivatives for various applications in drug discovery and development.

References

- 1. libjournals.unca.edu [libjournals.unca.edu]

- 2. Saponification-Typical procedures - operachem [operachem.com]